molecular formula C20H18N4O4S B1194353 2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide

2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide

Cat. No.: B1194353
M. Wt: 410.4 g/mol
InChI Key: FUCIAIPGZRXNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide is an anilide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Anti Microbial Screening : A series of compounds including variants of the subject compound were synthesized and their structures were elucidated using various spectroscopic methods. These compounds exhibited significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity (Mahyavanshi, Parmar, & Mahato, 2011).

Biological and Pharmacological Applications

  • Cyclooxygenase (COX) Inhibitory Activity : Some derivatives of this compound showed strong inhibitory activity on the COX-2 enzyme, which is crucial in the process of inflammation and pain (Ertas et al., 2022).

  • Antiexudative Activity : Derivatives of 1,2,4-triazol, including compounds similar to the subject compound, were found to have significant anti-exudative properties, making them potentially useful in reducing inflammation (Chalenko et al., 2019).

  • Antimicrobial Activities : Various derivatives of 1,2,4-triazol were synthesized and found to have potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Chemical Properties and Stability

  • Physicochemical Properties : The physicochemical properties of related compounds were examined, highlighting their potential as biologically active substances with antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

  • Stability Analysis : Studies on the stability of compounds similar to the subject compound indicate that they maintain stability under certain conditions, which is crucial for their use as pharmaceuticals (Chuan-huan, 2007).

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18N4O4S/c1-26-16-8-3-2-7-15(16)21-18(25)13-29-20-23-22-19(17-9-5-11-28-17)24(20)12-14-6-4-10-27-14/h2-11H,12-13H2,1H3,(H,21,25)

InChI Key

FUCIAIPGZRXNGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
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2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
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2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
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2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Reactant of Route 5
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2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide

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